molecular formula C11H7NO2S2 B12120361 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 29947-17-9

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

Cat. No.: B12120361
CAS No.: 29947-17-9
M. Wt: 249.3 g/mol
InChI Key: QSCTZTIMXSIZQE-UITAMQMPSA-N
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Description

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a complex organic compound featuring a thiazolidine ring, a benzaldehyde moiety, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves multi-step organic reactions. One common method is the condensation of benzaldehyde derivatives with thiazolidine-2-thione under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzaldehyde, halobenzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways Involved: The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is unique due to the combination of the thiazolidine ring, benzaldehyde moiety, and sulfanylidene group, which imparts distinct chemical and biological properties not found in the individual components .

Properties

CAS No.

29947-17-9

Molecular Formula

C11H7NO2S2

Molecular Weight

249.3 g/mol

IUPAC Name

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C11H7NO2S2/c13-6-8-3-1-7(2-4-8)5-9-10(14)12-11(15)16-9/h1-6H,(H,12,14,15)/b9-5-

InChI Key

QSCTZTIMXSIZQE-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C=O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C=O

Origin of Product

United States

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